molecular formula C17H22N2O B2754365 N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide CAS No. 852137-97-4

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide

Cat. No. B2754365
CAS RN: 852137-97-4
M. Wt: 270.376
InChI Key: FMLHYHCNZOPHNI-UHFFFAOYSA-N
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Description

“N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide” is a derivative of 1H-Carbazole, 2,3,4,9-tetrahydro- . The 1H-Carbazole, 2,3,4,9-tetrahydro- has a molecular formula of C12H13N and a molecular weight of 171.2383 . It’s also known as Carbazole, 1,2,3,4-tetrahydro-; 1,2,3,4-Tetrahydrocarbazole; 1H-Indole, 2,3- (1,4-butanediyl)-; 2,3-Tetramethylene-1H-indole; 2,3-Tetramethyleneindole; Carbazole, 5,6,7,8-tetrahydro-; 5,6,7,8-Tetrahydrocarbazole; Tetrahydrocarbazole .


Synthesis Analysis

The synthesis of such compounds often involves oxidation processes . For instance, chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles can be used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant . In the case of benzo-fused tetrahydrocarbazoles, the main direction of the process was complete aromatization of the polycyclic system .


Molecular Structure Analysis

The molecular structure of 1H-Carbazole, 2,3,4,9-tetrahydro- is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving such compounds are often oxidation processes . The reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products . The reaction could proceed at the multiple bond of cyclohexene ring, leading to its cleavage and isolation of 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione . Alternatively, oxidation at position 1 produced 2,3,4,9-tetrahydro-1H-carbazol-1-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Carbazole, 2,3,4,9-tetrahydro- include a molecular weight of 171.2383 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antibacterial Activity

Tetrahydrocarbazole derivatives, which include the compound you mentioned, have exhibited antibacterial activity . This makes them potential candidates for the development of new antibacterial drugs.

Antifungal Activity

These compounds have also shown antifungal properties . This suggests they could be used in the treatment of fungal infections.

Anticancer Activity

Tetrahydrocarbazole derivatives have demonstrated anticancer activity . They have been evaluated for their in vitro anticancer activity against A-549 cell line by MTT assay .

Hypoglycemic Activity

These compounds have shown hypoglycemic activity , indicating potential use in the treatment of diabetes.

Hypolipidemic Activity

The compounds have exhibited hypolipidemic activity , suggesting they could be used to lower lipid levels in the blood.

Green Synthesis

The compound has been used in the green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles . This process is efficient due to its operational simplicity, high yields, dual catalyst-solvent properties, and the ability to reuse the catalyst for multiple reactions .

Chemo- and Regioselective Oxidation

The compound has been used in chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . This process was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .

Antiemetic Activity

Compounds similar to the one you mentioned have been used as antiemetic agents . They work by antagonizing the 5-HT3 receptor, which is often used for anti-emesis after chemotherapy, radiotherapy, and operations .

properties

IUPAC Name

2-methyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-11(2)17(20)18-10-12-7-8-16-14(9-12)13-5-3-4-6-15(13)19-16/h7-9,11,19H,3-6,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLHYHCNZOPHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)isobutyramide

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